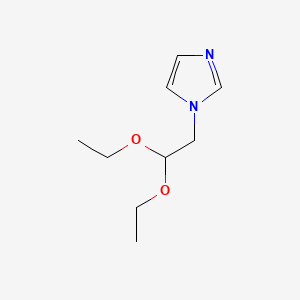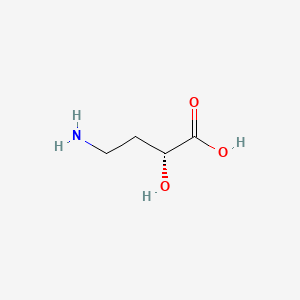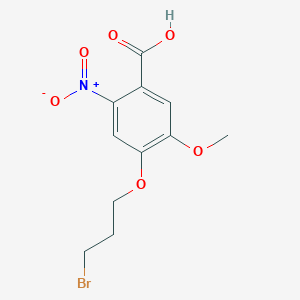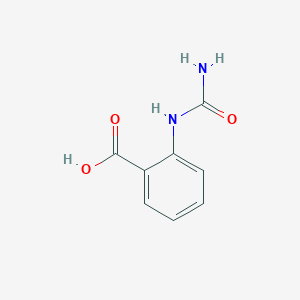
1-(2,2-二乙氧基乙基)-1H-咪唑
描述
1-(2,2-Diethoxyethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2,2-diethoxyethyl group attached to the nitrogen atom at position 1 of the imidazole ring
科学研究应用
1-(2,2-Diethoxyethyl)-1H-imidazole has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts for organic reactions.
-
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Evaluated for its pharmacological properties, including anti-inflammatory and anticancer activities.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with enhanced properties.
作用机制
Target of Action
It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biological activity of the target organisms .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to potent antileishmanial and antimalarial activities .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
1-(2,2-Diethoxyethyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine-coupled pyrazole derivatives, which are known for their diverse pharmacological effects . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of 1-(2,2-Diethoxyethyl)-1H-imidazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 1-(2,2-Diethoxyethyl)-1H-imidazole can affect the activity of acetylcholinesterase, an enzyme crucial for nerve function . This modulation can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(2,2-Diethoxyethyl)-1H-imidazole exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Diethoxyethyl)-1H-imidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds exhibit varying degrees of stability, which can affect their efficacy in biochemical assays . Long-term exposure to 1-(2,2-Diethoxyethyl)-1H-imidazole may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(2,2-Diethoxyethyl)-1H-imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research on similar compounds has shown that there are threshold effects, beyond which the compound’s toxicity increases significantly . Understanding the dosage-response relationship is crucial for determining safe and effective usage.
Metabolic Pathways
1-(2,2-Diethoxyethyl)-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels within cells. For example, the compound may be metabolized by enzymes involved in the detoxification processes, leading to the formation of metabolites that can be further studied for their biological activity .
Transport and Distribution
The transport and distribution of 1-(2,2-Diethoxyethyl)-1H-imidazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy .
Subcellular Localization
1-(2,2-Diethoxyethyl)-1H-imidazole’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
准备方法
The synthesis of 1-(2,2-Diethoxyethyl)-1H-imidazole typically involves the reaction of imidazole with 2,2-diethoxyethyl halides under basic conditions. One common method is as follows:
-
Synthetic Route
Reactants: Imidazole and 2,2-diethoxyethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: Imidazole is dissolved in DMF, and 2,2-diethoxyethyl bromide is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
1-(2,2-Diethoxyethyl)-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation can lead to the formation of imidazole derivatives with oxidized side chains.
-
Reduction
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can result in the formation of reduced imidazole derivatives.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups into the imidazole ring, leading to a wide range of derivatives.
相似化合物的比较
1-(2,2-Diethoxyethyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2,2-Dimethoxyethyl)-1H-imidazole: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,2-Diethoxyethyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
1-(2,2-Diethoxyethyl)-1H-indole: Contains an indole ring instead of an imidazole ring.
-
Uniqueness
- The presence of the 2,2-diethoxyethyl group imparts unique chemical and physical properties to the compound.
- Its specific interactions with molecular targets and pathways can lead to distinct biological and pharmacological effects.
属性
IUPAC Name |
1-(2,2-diethoxyethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQTELOLYOJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-43-4 | |
| Record name | 1-(2,2-Diethoxyethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2-diethoxyethyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)

